molecular formula C16H17N5O2 B5453017 N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5453017
M. Wt: 311.34 g/mol
InChI Key: MJXRMEPOCQFFKF-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the imidazole moiety: This step involves the alkylation of the oxadiazole ring with a suitable imidazole derivative.

    Functionalization of the phenyl ring: The methyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Possible applications as a pharmaceutical agent due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The imidazole and oxadiazole moieties may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
  • N-(3-imidazol-1-ylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(3-imidazol-1-ylpropyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific substitution pattern on the phenyl ring and the presence of both imidazole and oxadiazole moieties. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-12-4-2-5-13(10-12)14-19-16(23-20-14)15(22)18-6-3-8-21-9-7-17-11-21/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRMEPOCQFFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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